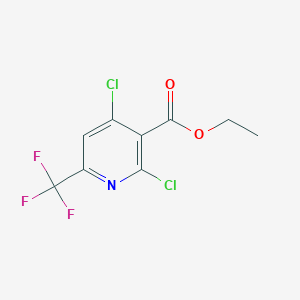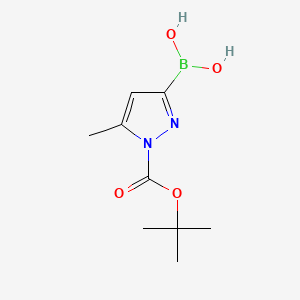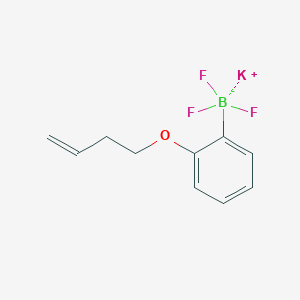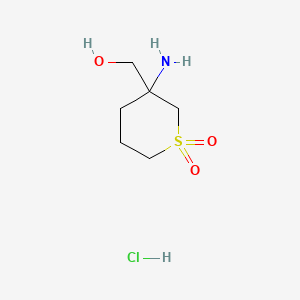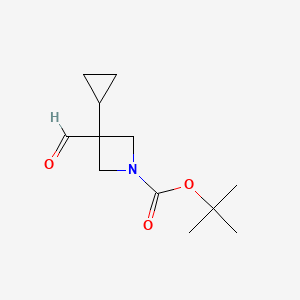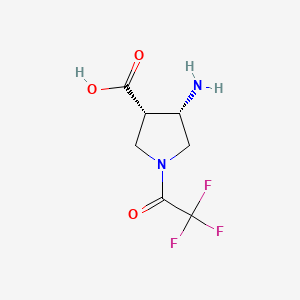
rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, a trifluoroacetyl group, and a carboxylic acid group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R)-4-amino-1-acetylpyrrolidine-3-carboxylic acid
- (3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the trifluoroacetyl group in “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H9F3N2O3 |
|---|---|
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
(3S,4S)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3N2O3/c8-7(9,10)6(15)12-1-3(5(13)14)4(11)2-12/h3-4H,1-2,11H2,(H,13,14)/t3-,4+/m0/s1 |
InChI-Schlüssel |
YZUYQUPVHKBBEG-IUYQGCFVSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CN1C(=O)C(F)(F)F)N)C(=O)O |
Kanonische SMILES |
C1C(C(CN1C(=O)C(F)(F)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
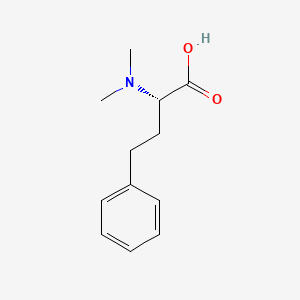
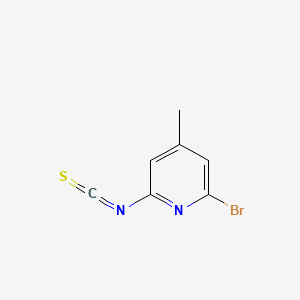
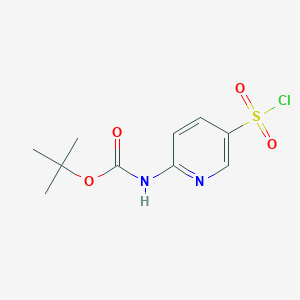


![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
